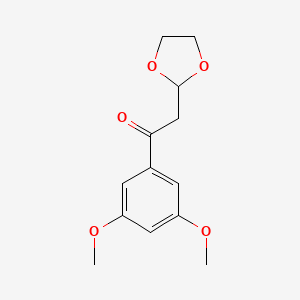
1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
説明
1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as 2C-D, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 1970 by Alexander Shulgin, and it has since gained popularity among researchers for its potential therapeutic uses.
科学的研究の応用
Lignin Substructure Degradation Studies
Research involving derivatives of 1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has contributed to the understanding of lignin degradation. A study demonstrated the degradation of phenolic beta-1 lignin substructure model compounds by laccase from Coriolus versicolor, leading to various degradation products. This research is significant in understanding the mechanisms involved in lignin breakdown, a critical step in the biological processing of wood and related materials (Kawai, Umezawa, & Higuchi, 1988).
Synthesis and Biological Evaluation
Compounds structurally related to 1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone have been synthesized and evaluated for their biological activities. For instance, a novel series of pyrazole chalcones, including similar structural elements, have been investigated for their anti-inflammatory, antioxidant, and antimicrobial properties. These studies are crucial for drug discovery, providing insights into new potential therapeutic agents (Bandgar et al., 2009).
Heterocyclic Compound Synthesis
The compound has been used in the synthesis of heterocyclic compounds, which are vital in pharmaceuticals and drug research. An example includes the synthesis of novel compounds with potential antimicrobial activity, highlighting the role of such chemical structures in developing new drugs and treatments (Wanjari, 2020).
Organic Chemistry and Catalysis
Research involving 1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone extends to organic chemistry, where its derivatives are used in studying reaction mechanisms and catalysis. This includes the synthesis of various organic compounds, exploring the reactivity, and developing new synthetic methods, which are fundamental in organic synthesis and chemical engineering (Albright & Lieberman, 1994).
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-15-10-5-9(6-11(7-10)16-2)12(14)8-13-17-3-4-18-13/h5-7,13H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMTUHDRYGQGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)CC2OCCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1400276.png)
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B1400277.png)
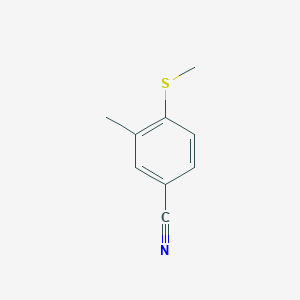
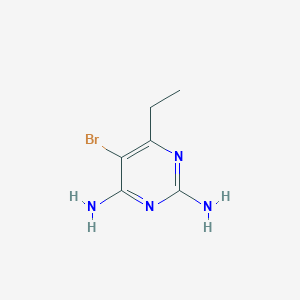
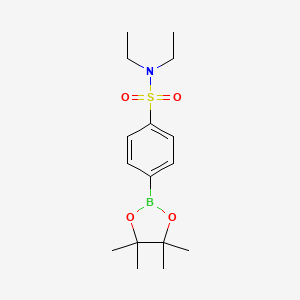
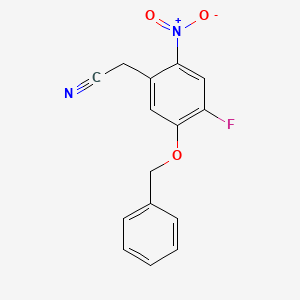
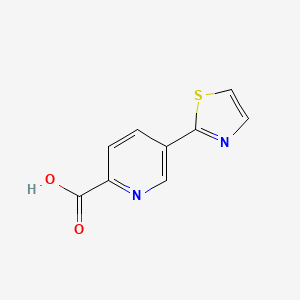
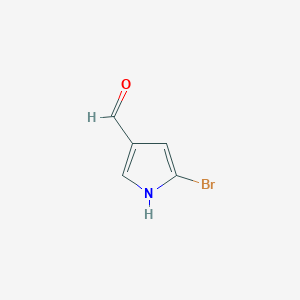
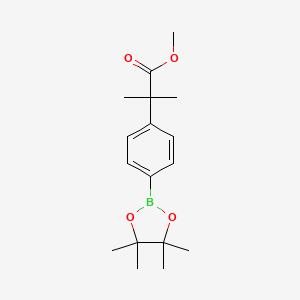
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400291.png)
![1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine](/img/structure/B1400292.png)
![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B1400293.png)
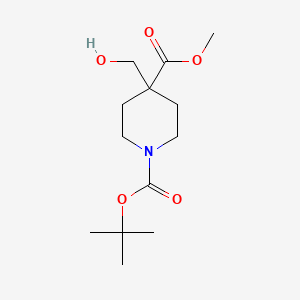
![5-Nitro-6-bromo-1h,3h-benzo[de]isochromene](/img/structure/B1400298.png)